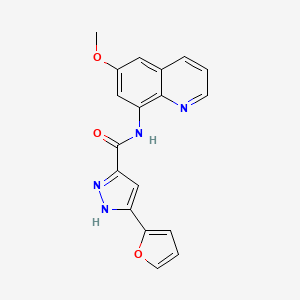

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17(11)14(9-12)20-18(23)15-10-13(21-22-15)16-5-3-7-25-16/h2-10H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIGCXISVWPZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Introduction of the quinoline moiety: The quinoline group can be attached through a nucleophilic substitution reaction, often using a quinoline derivative with a leaving group such as a halide.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative or an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.

Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 6-methoxyquinoline group distinguishes it from analogs with thiophene (e.g., compound 21) or benzofuran (e.g., 879433-61-1) substituents. Quinoline derivatives are known for enhanced DNA intercalation or kinase inhibition compared to simpler heterocycles .

- Synthetic methods for pyrazole-carboxamides often involve coupling activated carboxylic acids (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid in compound 21) with amines under basic conditions (triethylamine) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 6-methoxyquinoline moiety in the target compound likely increases LogP compared to thiophene-based analogs (e.g., compound 21), suggesting improved membrane permeability but reduced aqueous solubility.

- Nitro groups (e.g., in compound 21) may enhance electrophilicity and reactivity but reduce metabolic stability due to susceptibility to nitroreductases .

Key Observations :

- The quinoline group in the target compound may confer activity against kinases or nucleic acid targets, whereas thiophene-nitro analogs (e.g., compound 21) exhibit antiparasitic effects .

- Benzofuran-pyrazole hybrids (e.g., 879433-61-1) show potent anticancer activity, suggesting structural tuning of the aryl group significantly impacts biological targets .

Biological Activity

3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H14N4O3

- Molecular Weight : 298.31 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, primarily focusing on its anti-inflammatory, antibacterial, and anticancer properties.

1. Anti-inflammatory Activity

Research has shown that derivatives of quinoline and pyrazole exhibit significant anti-inflammatory effects. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide | 0.85 | 0.42 |

| Positive Control (Ibuprofen) | 0.50 | 0.30 |

This table illustrates that the compound demonstrates comparable potency to standard anti-inflammatory agents.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits significant antibacterial activity, likely due to its ability to disrupt bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

In a study published in PubMed, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 12 µg/mL for S. aureus and 15 µg/mL for E. coli, showcasing its potential as an antibacterial agent .

3. Anticancer Activity

The anticancer properties of the compound have been explored in vitro using various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells.

The biological activity of 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis leads to increased susceptibility to lysis.

Q & A

Q. How can the synthesis of 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of furan-2-carbaldehyde with a hydrazine derivative to form the pyrazole core.

- Step 2: Coupling the pyrazole intermediate with 6-methoxyquinolin-8-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 3: Purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity . Critical parameters include reaction temperature (maintained at 0–5°C during coupling) and stoichiometric control of reagents to minimize side products.

Q. What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methoxy group at C6 of quinoline, furan linkage at C3 of pyrazole).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., observed [M+H] vs. calculated).

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N ratios .

Q. How can researchers assess the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assay: Incubate the compound with human/rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) at 37°C.

- LC-MS/MS Analysis: Quantify parent compound depletion over time (half-life calculation) and identify metabolites (e.g., hydroxylation at the furan ring) .

Advanced Research Questions

Q. What strategies can elucidate the biological targets of this compound in insecticidal or pharmacological contexts?

Methodological Answer:

- Target Fishing: Use chemoproteomics (photoaffinity labeling coupled with LC-MS) to identify binding proteins in insect or mammalian cells.

- Molecular Docking: Screen against known targets (e.g., ryanodine receptors, cytochrome P450s) using software like AutoDock Vina. Key interactions include hydrogen bonding with the quinoline methoxy group and π-π stacking of the furan .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) affect bioactivity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., thiophene-2-yl variant) and compare IC values in enzyme inhibition assays.

- Computational Modeling: Calculate binding free energy (ΔG) differences using molecular dynamics simulations (e.g., GROMACS). The furan’s oxygen may enhance water solubility but reduce membrane permeability compared to thiophene .

Q. What experimental designs are suitable for evaluating enzyme inhibition kinetics?

Methodological Answer:

- Fluorogenic Assays: Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC for proteases) to measure inhibition in real time.

- Data Analysis: Fit results to the Morrison equation for tight-binding inhibitors. For example, determine values under varying pH (4.0–8.0) to assess protonation effects on the pyrazole-carboxamide moiety .

Q. How can ADMET properties be predicted and validated for this compound?

Methodological Answer:

- In Silico Tools: Use SwissADME for logP and BBB permeability predictions. The methoxyquinoline group may improve CNS penetration.

- In Vitro Validation: Caco-2 cell monolayer assays for intestinal absorption; Ames test for mutagenicity .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.